molecular formula C7H17ClN2 B8107122 (2S,6R)-1,2,6-trimethylpiperazine hydrochloride

(2S,6R)-1,2,6-trimethylpiperazine hydrochloride

Cat. No.: B8107122
M. Wt: 164.67 g/mol
InChI Key: SYRQXHPCMRCMPZ-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6R)-1,2,6-Trimethylpiperazine hydrochloride is a chemical compound with the molecular formula C7H16N2Cl It is a derivative of piperazine, a cyclic organic compound with two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,6R)-1,2,6-trimethylpiperazine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate starting material, such as 1,2,6-trimethylpiperazine.

  • Reaction Conditions: The reaction conditions may include the use of specific reagents and solvents, controlled temperature, and pressure settings to ensure the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2S,6R)-1,2,6-Trimethylpiperazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at specific positions on the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

(2S,6R)-1,2,6-Trimethylpiperazine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on biological systems and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,6R)-1,2,6-trimethylpiperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to biological responses and therapeutic effects.

Comparison with Similar Compounds

(2S,6R)-1,2,6-Trimethylpiperazine hydrochloride can be compared with other similar compounds, such as:

  • 2,2-Dimethylpiperazine: This compound has a similar structure but lacks the additional methyl group.

  • 2S,5S-Trimethylpiperazine hydrochloride: This compound has a different stereochemistry at the 5-position.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt form, which can influence its reactivity and biological activity.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

(2S,6R)-1,2,6-trimethylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-6-4-8-5-7(2)9(6)3;/h6-8H,4-5H2,1-3H3;1H/t6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRQXHPCMRCMPZ-UKMDXRBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.